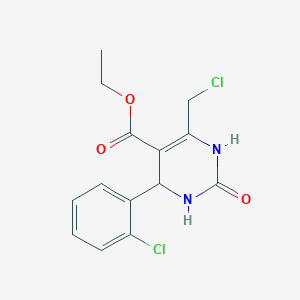

Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-5-3-4-6-9(8)16/h3-6,12H,2,7H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPGJNDYHFETTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14Cl2N2O3. The compound features a tetrahydropyrimidine ring that is substituted with a chloromethyl group and a chlorophenyl ring. The crystal structure analysis reveals that the chlorophenyl ring makes a dihedral angle of 87.08° with the tetrahydropyrimidine ring, indicating a specific spatial arrangement that may influence its biological activity .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 329.18 g/mol |

| Density | Not specified |

| Dihedral Angle | 87.08° |

| Melting Point | 437 K |

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, molecular docking studies indicated that it interacts effectively with key targets involved in cancer progression .

Case Study: Cytotoxic Evaluation

A cytotoxic evaluation was conducted on several cancer cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate to high potency in inhibiting cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In particular, it was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Table 2: Antimicrobial Activity Results

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases.

- Disruption of Membrane Integrity : Its antimicrobial effects are partly attributed to its ability to disrupt bacterial cell membranes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the molecular formula and a molecular weight of approximately 329.18 g/mol. The compound features a tetrahydropyrimidine ring structure which is crucial for its biological activity. The presence of chlorine atoms and the ethyl ester group contribute to its chemical reactivity and solubility in organic solvents.

Medicinal Chemistry Applications

- Anticancer Activity :

- Antihypertensive Effects :

- Calcium Channel Modulation :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies and Research Findings

Comparación Con Compuestos Similares

Substituent Variations at the C4 Position

The C4 aryl group significantly impacts physicochemical and biological properties. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., 2-chlorophenyl, 4-chlorophenyl) increase electrophilicity at C6, facilitating nucleophilic substitution reactions .

Substituent Variations at the C6 Position

The C6 chloromethyl group distinguishes the target compound from analogs with methyl, bromomethyl, or hydroxymethyl groups:

Key Findings :

- Chloromethyl vs. Bromomethyl : Bromine’s larger atomic radius enhances leaving-group ability, but chlorine offers better stability under acidic conditions .

- Hydroxymethyl derivatives exhibit lower cytotoxicity due to reduced electrophilicity, making them preferable in drug design .

Spectral and Computational Comparisons

NMR Shifts :

IR/Raman Spectroscopy :

DFT Studies :

Key Trends :

- Thioxo derivatives (C2=S) exhibit superior antioxidant activity compared to oxo (C2=O) analogs due to sulfur’s radical-stabilizing effects .

- Halogenated aryl groups correlate with antimicrobial potency but may increase cytotoxicity .

Crystallographic Comparisons

Tetrahydropyrimidine Ring Puckering :

Hydrogen Bonding :

- N–H···O interactions dominate in oxo derivatives, while thioxo analogs form stronger S···H–C bonds .

Q & A

Q. Table 1: Typical Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Aldehyde | 2-Chlorobenzaldehyde | Electrophilic component |

| β-Keto Ester | Ethyl acetoacetate | Nucleophilic enolate precursor |

| Urea Derivative | Isoxazolyl thiourea | Cyclization agent |

| Solvent | Glacial acetic acid | Reaction medium |

| Catalyst | Sodium acetate | Acid catalyst |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituents. For example, the 2-chlorophenyl group shows aromatic protons at δ 7.3–7.5 ppm, while the chloromethyl group appears as a singlet at δ 4.2–4.5 ppm .

- IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- X-ray Crystallography :

- Crystalize via slow evaporation in ethyl acetate/ethanol (3:2). The tetrahydropyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Dihedral angles between aromatic rings (e.g., 80.94°) confirm stereochemical orientation .

Advanced: How can researchers resolve contradictions in spectroscopic data versus crystallographic observations?

Methodological Answer:

Discrepancies may arise due to dynamic effects in solution (NMR) versus static crystal structures (X-ray). Strategies include:

Variable-Temperature NMR : Assess conformational flexibility by observing signal splitting at low temperatures .

DFT Calculations : Compare experimental X-ray bond lengths/angles with theoretical models to validate electronic effects (e.g., chloro substituents increasing ring puckering) .

Complementary Techniques : Use IR to confirm hydrogen bonding patterns observed in crystallography (e.g., C–H···O interactions stabilizing the crystal lattice) .

Advanced: What strategies are effective for analyzing regioselectivity in substitution reactions of this compound?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Substitution : The chloromethyl group at position 6 directs electrophiles to the para position of the 2-chlorophenyl ring due to electron-withdrawing effects .

- Nucleophilic Attack : The oxo group at position 2 activates the adjacent NH for nucleophilic substitution. Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

- Steric Maps : Generate steric maps (e.g., using Mercury software) to identify accessible reaction sites. For example, the 4-position is sterically hindered by the 2-chlorophenyl group, limiting reactivity .

Basic: What are the key considerations for evaluating the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or bacterial enzymes, as tetrahydropyrimidine derivatives show inhibition via π-π stacking and hydrogen bonding .

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ using ADP-Glo™ kinase assays. Competitive inhibitors typically show IC₅₀ values <10 µM .

- Antibacterial Activity : Use microdilution assays (MIC determination) against Gram-positive strains (e.g., S. aureus). Include positive controls like ciprofloxacin .

Advanced: How can researchers address low yields in scaled-up syntheses of this compound?

Methodological Answer:

- Process Optimization :

- Purification : Use flash chromatography with ethyl acetate/hexane (3:7) or recrystallize in ethanol/water mixtures to remove unreacted β-keto ester .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizing transition states) .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen (f⁻ index >0.1) is prone to nucleophilic attack .

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Align results with experimental IC₅₀ data for validation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. The chloromethyl group is a potential alkylating agent .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., acetic anhydride) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.